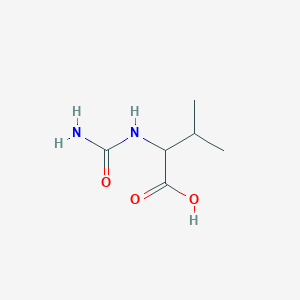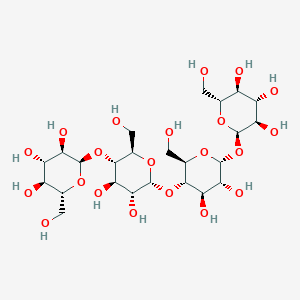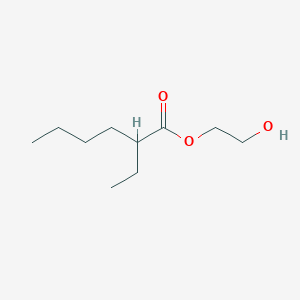
3-Methyl-2-ureido-butyric acid
Vue d'ensemble
Description
3-Methyl-2-ureido-butyric acid is an organic compound that has gained attention due to its unique properties and potential applications in various fields of research and industry. It is a product for proteomics research . The molecular formula is C6H12N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, the reaction of 2-dithiomethylcarboimidatebenzothiazole with a series of six chiral amino-acids was studied. The reaction proceeds through the isolable sodium salt of SMe-isothiourea carboxylates as intermediates, whose reaction with methyl iodide in stirring DMF as solvent affords SMe-isothiourea methyl esters .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-ureido-butyric acid is represented by the molecular formula C6H12N2O3 . More detailed structural information may be available in databases such as the Protein Data Bank .Applications De Recherche Scientifique
Anticancer Potential
- Research has demonstrated that derivatives of 4-phenylbutyric acid, which structurally relates to 3-Methyl-2-ureido-butyric acid, have shown cytotoxicity on human adenocarcinoma cells. These compounds include methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, showcasing potential as anticancer agents (Gaudreault et al., 1988). Further studies confirmed the antineoplastic activity of similar compounds in vivo, highlighting their potential in cancer treatment (Lacroix et al., 1988).
Molecular Functionality and Dimerization
- Ureido derivatives, such as 6-Methyl-2-butylureidopyrimidone, have been studied for their strong dimerization capabilities via hydrogen bonding. This property is significant for developing supramolecular structures (Beijer et al., 1998).
Therapeutic Applications
- Butyric acid and its derivatives, including those structurally similar to 3-Methyl-2-ureido-butyric acid, are investigated for their roles in treating colorectal cancer and hemoglobinopathies. They influence gene expression, apoptosis, and cell differentiation (Pouillart, 1998).
Chemical Synthesis and Material Science
- Research into the synthesis of novel ureido sugars and other derivatives from methyl 3,4,6-triacetyl-2-deoxy-β-D-glucopyranoside indicates the wide-ranging applicability of ureido compounds in chemical synthesis (Wawer et al., 1996). Further studies include the development of new ureido-substituted sulfonamides and their applications in biochemistry and medicine (Ceruso et al., 2014).
Industrial Applications and Environmental Impact
- Butyric acid, similar in structure to 3-Methyl-2-ureido-butyric acid, is explored for its bioproduction using Clostridium tyrobutyricum, emphasizing its potential in sustainable industrial applications (Huang et al., 2018). This area of research contributes to the development of environmentally friendly bioprocessing methods for valuable chemicals.
Erythroid Differentiation in Medical Research
- The influence of butyric acid and related compounds on erythroid differentiation in cultured erythroleukemic cells has been studied, suggesting potential medical applications in cell differentiation and cancer therapy (Leder & Leder, 1975).
Propriétés
IUPAC Name |
2-(carbamoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMIYHOSFNZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408862 | |
| Record name | 2-(carbamoylamino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-ureido-butyric acid | |
CAS RN |
26081-00-5 | |
| Record name | 2-(carbamoylamino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3050377.png)







![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)


